au-224

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

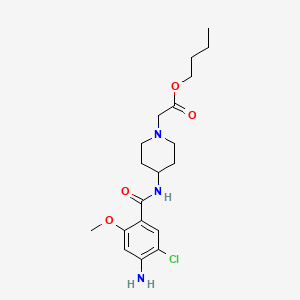

C19H28ClN3O4 |

|---|---|

Molecular Weight |

397.9 g/mol |

IUPAC Name |

butyl 2-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]piperidin-1-yl]acetate |

InChI |

InChI=1S/C19H28ClN3O4/c1-3-4-9-27-18(24)12-23-7-5-13(6-8-23)22-19(25)14-10-15(20)16(21)11-17(14)26-2/h10-11,13H,3-9,12,21H2,1-2H3,(H,22,25) |

InChI Key |

AQMLPMSSCWTNNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl |

Synonyms |

AU-224 butyl 4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-1-piperidineacetate |

Origin of Product |

United States |

Foundational & Exploratory

Technical Review: The Chemical Properties of Gold Isotopes with a Focus on the Non-Existence of Au-224

Johannesburg, South Africa - A comprehensive review of available nuclear and chemical data reveals a critical discrepancy in the requested analysis of the chemical properties of the gold isotope Au-224. Extensive searches of leading chemical and nuclear science databases, including ChemLin and the comprehensive isotopic data compiled on Wikipedia, confirm that This compound is not a known or characterized isotope of gold. [1][2] The known radioisotopes of gold range from Au-169 to Au-210.[2] Consequently, a technical guide on the specific chemical properties, experimental protocols, and signaling pathways of a non-existent isotope cannot be provided.

This report will instead offer a detailed overview of the general chemical properties of gold, applicable to all its isotopes, and will summarize the characteristics of some of the most well-studied gold radioisotopes, which have significant applications in research and medicine.

General Chemical Properties of Gold (Au)

Gold, with the atomic number 79, is a noble metal, renowned for its lack of reactivity. This inertness is a defining chemical characteristic. Gold is resistant to attack by most acids, though it will dissolve in aqua regia, a mixture of nitric and hydrochloric acids. It is also unaffected by oxygen and sulfur.

All isotopes of an element share the same number of protons and electrons, and thus exhibit identical chemical behavior in terms of bond formation and reactivity. The primary differences between isotopes arise from the variation in the number of neutrons, which affects nuclear stability and can lead to radioactive decay. Therefore, the fundamental chemical properties described for elemental gold are applicable to all its isotopes, including the hypothetical this compound.

| Property | Value |

| Atomic Number | 79 |

| Electron Configuration | [Xe] 4f¹⁴ 5d¹⁰ 6s¹ |

| Common Oxidation States | +1, +3 |

| Electronegativity (Pauling Scale) | 2.54 |

| Melting Point | 1064.18 °C |

| Boiling Point | 2856 °C |

| Density | 19.3 g/cm³ |

Known Radioisotopes of Gold and Their Applications

While this compound remains unobserved, several other gold radioisotopes have been synthesized and studied. The stability of these isotopes varies significantly, with half-lives ranging from microseconds to over 186 days.

| Isotope | Half-life | Decay Mode(s) | Primary Applications |

| Au-195 | 186.10 days | Electron Capture (ε) | Research |

| Au-198 | 2.695 days | Beta-minus (β⁻) | Cancer therapy, medical imaging |

| Au-199 | 3.14 days | Beta-minus (β⁻) | Cancer therapy, medical imaging |

The radioisotopes Au-198 and Au-199, in particular, have found utility in the medical field. Their beta decay properties make them suitable for brachytherapy, a form of cancer treatment where a radioactive source is placed directly into or near the tumor.

Experimental Protocols: A General Framework for Isotope Characterization

Should a new gold isotope like this compound be synthesized, a series of established experimental protocols would be employed to determine its chemical and nuclear properties.

Workflow for New Isotope Characterization

Caption: Generalized workflow for the characterization of a newly synthesized radioisotope.

-

Synthesis: The new isotope would be produced through a nuclear reaction, for example, by bombarding a stable target nucleus with high-energy particles in a particle accelerator.

-

Radiochemical Separation: Rapid and efficient chemical separation techniques would be required to isolate the newly formed gold isotopes from the target material and other reaction byproducts.

-

Mass Spectrometry: The mass of the new isotope would be precisely measured using a mass spectrometer to confirm its identity as this compound.

-

Decay Spectroscopy: Detectors would be used to measure the types and energies of the radiation emitted (alpha, beta, gamma) as the isotope decays. This information is crucial for determining the half-life and constructing a decay scheme.

-

Chemical Reactivity Studies: Tracer studies would be performed to investigate the chemical behavior of the new isotope, confirming that it follows the known chemistry of gold.

Conclusion

References

Au-224 mechanism of action in biological systems

There appears to be a misunderstanding regarding the isotope . Au-224 is a highly unstable, short-lived isotope of gold that is not used in biological research or medical applications. The most extensively studied and utilized gold radioisotope in medicine is Gold-198 (Au-198). Therefore, this guide will focus on the well-documented mechanisms of action of gold radioisotopes, with a primary emphasis on Au-198, as a representative model for how a hypothetical therapeutic gold isotope would function in biological systems.

Abstract

Gold radioisotopes, particularly Gold-198 (Au-198), have been investigated for their therapeutic potential in oncology. Their mechanism of action is primarily centered on the localized delivery of cytotoxic radiation. This technical guide provides an in-depth exploration of the core mechanisms by which gold radioisotopes exert their effects on biological systems, intended for researchers, scientists, and drug development professionals. The content covers the principles of beta and gamma emission, the induction of DNA damage, and the subsequent cellular responses. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.

Introduction to Gold Radioisotopes in Medicine

Gold radioisotopes, and more recently, gold nanoparticles activated by radiation, represent a class of radiopharmaceuticals with potential applications in cancer therapy. The therapeutic efficacy of these agents stems from their ability to deliver a high dose of radiation to a targeted area, thereby minimizing damage to surrounding healthy tissue. Au-198, a beta and gamma emitter, has historically been used in colloidal form for intracavitary treatments and is now being explored in more advanced nanoparticle-based therapies. The core of its mechanism of action lies in the energetic particles it releases upon radioactive decay.

Physicochemical Properties and Decay Characteristics

The therapeutic effect of a radioisotope is intrinsically linked to its decay properties. For Au-198, the key characteristics are its half-life, the type and energy of its emissions, and the tissue penetration of these emissions.

Table 1: Physical and Decay Properties of Au-198

| Property | Value |

| Half-life | 2.6946 days |

| Decay Mode | Beta (β-) decay |

| Daughter Isotope | Mercury-198 (¹⁹⁸Hg) (Stable) |

| Beta (β-) Max Energy | 0.961 MeV |

| Primary Gamma (γ) Energy | 0.412 MeV |

| Tissue Penetration (β-) | ~4 mm |

| Total Decay Energy | 1.373 MeV |

Core Mechanism of Action: Ionizing Radiation and Cellular Damage

The primary mechanism of action for Au-198 in biological systems is the induction of cellular damage via ionizing radiation. Upon decay, Au-198 releases high-energy beta particles (electrons) and gamma rays. These emissions interact with molecules within the cell, primarily water, leading to the generation of reactive oxygen species (ROS).

Generation of Reactive Oxygen Species (ROS)

The radiolysis of water is a critical initiating event. The high-energy particles from Au-198 decay transfer energy to water molecules, resulting in the formation of highly reactive free radicals such as hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), and superoxide anions (O₂⁻).

Induction of DNA Damage

These ROS, particularly the hydroxyl radical, are potent oxidizing agents that can directly damage cellular macromolecules. The most critical target for cytotoxicity is the cell's DNA. The interaction of ROS with DNA can lead to a variety of lesions, including:

-

Single-Strand Breaks (SSBs): Breaks in one of the two DNA strands.

-

Double-Strand Breaks (DSBs): Breaks in both strands of the DNA, which are more difficult for the cell to repair and are often lethal.

-

Base Damage: Chemical modification of the nucleotide bases.

-

DNA-Protein Crosslinks: Covalent bonds formed between DNA and proteins.

The beta particles emitted by Au-198 are responsible for the majority of this localized damage due to their short penetration range in tissue.

Cellular Signaling Pathways Activated by DNA Damage

The presence of DNA damage, particularly DSBs, triggers a complex signaling cascade known as the DNA Damage Response (DDR). This response aims to either repair the damage or, if the damage is too severe, induce programmed cell death (apoptosis).

Key proteins involved in the DDR include:

-

ATM (Ataxia-Telangiectasia Mutated) Kinase: A primary sensor of DSBs. Once activated, ATM phosphorylates a multitude of downstream targets to orchestrate the cellular response.

-

p53: A tumor suppressor protein that is stabilized and activated by ATM. p53 acts as a transcription factor, upregulating genes involved in cell cycle arrest, DNA repair, and apoptosis.

-

H2AX: A histone variant that is rapidly phosphorylated at the sites of DSBs to form γ-H2AX. This serves as a docking site for DNA repair proteins.

The ultimate fate of the cell—survival or apoptosis—depends on the extent of DNA damage and the cell's capacity for repair. In cancer cells, which often have compromised DNA repair pathways, the damage induced by Au-198 is more likely to be lethal.

Experimental Protocols for Assessing Mechanism of Action

Several key experiments are employed to elucidate the mechanism of action of gold radioisotopes. These protocols are designed to quantify cellular uptake, DNA damage, and the resulting cytotoxic effects.

Cellular Uptake and Biodistribution Studies

Objective: To determine the extent to which Au-198 (often in nanoparticle form) is taken up by cells and its distribution in a biological system.

Methodology:

-

Cellular Uptake:

-

Cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media.

-

Cells are incubated with a known concentration of Au-198 nanoparticles for various time points.

-

Following incubation, cells are washed thoroughly to remove any non-internalized nanoparticles.

-

The radioactivity associated with the cell pellet is measured using a gamma counter.

-

The results are typically expressed as the percentage of the initial dose taken up by the cells.

-

-

Biodistribution in Animal Models:

-

Tumor-bearing animal models (e.g., mice with xenograft tumors) are intravenously injected with Au-198 nanoparticles.

-

At predetermined time points, animals are euthanized, and major organs and the tumor are harvested.

-

The radioactivity in each organ is measured using a gamma counter.

-

Data are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

DNA Damage Assays

Objective: To quantify the extent of DNA damage, particularly DSBs, induced by Au-198.

Methodology: γ-H2AX Immunofluorescence Assay

-

Cell Culture and Treatment:

-

Cells are grown on glass coverslips and treated with Au-198.

-

-

Fixation and Permeabilization:

-

After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.

-

-

Immunostaining:

-

Cells are incubated with a primary antibody specific for γ-H2AX.

-

This is followed by incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

-

Microscopy and Quantification:

-

The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Fluorescence microscopy is used to visualize the γ-H2AX foci (discrete spots within the nucleus).

-

The number of foci per cell is counted, which correlates with the number of DSBs.

-

Cytotoxicity and Cell Viability Assays

Objective: To measure the cell-killing efficacy of Au-198.

Methodology: MTT Assay

-

Cell Seeding:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

-

Treatment:

-

The cells are treated with varying concentrations of Au-198.

-

-

Incubation:

-

The plate is incubated for a period that allows for the cytotoxic effects to manifest (e.g., 24-72 hours).

-

-

MTT Addition:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active metabolism convert the yellow MTT into a purple formazan product.

-

-

Solubilization and Measurement:

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The absorbance is directly proportional to the number of viable cells.

-

Table 2: Summary of Key Experimental Assays

| Assay | Objective | Key Reagents | Measurement |

| Cellular Uptake | Quantify Au-198 internalization | Au-198 nanoparticles, Cell culture media | Gamma counter |

| Biodistribution | Determine in vivo Au-198 distribution | Au-198 nanoparticles, Animal model | Gamma counter (%ID/g) |

| γ-H2AX Assay | Quantify DNA double-strand breaks | Anti-γ-H2AX antibody, Fluorescent secondary antibody, DAPI | Fluorescence microscopy (foci/cell) |

| MTT Assay | Measure cell viability/cytotoxicity | MTT reagent, Solubilizing agent (DMSO) | Microplate reader (absorbance) |

Conclusion

The mechanism of action of gold radioisotopes like Au-198 in biological systems is fundamentally driven by the cytotoxic effects of their ionizing radiation. The emission of beta and gamma particles leads to the generation of reactive oxygen species, which in turn cause significant DNA damage, particularly double-strand breaks. This damage activates the DNA Damage Response pathway, which can lead to cell cycle arrest, DNA repair, or apoptosis. The therapeutic potential of Au-198, especially when formulated as nanoparticles for targeted delivery, lies in its ability to induce localized and lethal damage to cancer cells while sparing surrounding healthy tissues. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of gold radioisotope-based cancer therapies.

Au-224: Unidentified Substance, No Publicly Available Data

A comprehensive search for "Au-224" has yielded no scientific data corresponding to a gold isotope or a chemical compound with this designation. The term does not appear in publicly accessible chemical databases, scientific literature, or isotope repositories. Therefore, a technical guide on its structural analysis and molecular formula cannot be provided.

Initial investigations into scientific databases and search engines failed to identify any substance referred to as "this compound." The search results were primarily composed of unrelated items such as property addresses and commercial product names, indicating that "this compound" is not a recognized name for a chemical entity in the public domain.

It is possible that "this compound" may be an internal or proprietary designation for a compound within a specific research institution or company, and as such, information regarding its structure and properties would not be publicly available. Alternatively, it could be a typographical error, with the intended subject being a known gold compound or a different element entirely.

For context, gold (Au) has several known isotopes, but none with the mass number 224 are listed in standard nuclear data tables. In contrast, the isotope Radium-224 (224Ra) is a known radionuclide.[1][2][3] Radium-224 is a short-lived, alpha-emitting isotope with a half-life of 3.63 days and is a member of the thorium decay series.[1][3] It has been investigated for its potential in biomedical applications. However, Radium is a distinct element from gold, with different chemical and physical properties.

Without any identifiable information for a substance designated as "this compound," it is not possible to fulfill the request for a technical guide, including data presentation, experimental protocols, or visualizations of signaling pathways. Researchers, scientists, and drug development professionals seeking information on a specific gold-containing compound are advised to verify the nomenclature and consult internal documentation or proprietary databases if applicable.

References

Potential research areas for Au-224

An In-depth Technical Guide to the Potential Research Areas for Radium-224

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radium-224 (²²⁴Ra), an alpha-emitting radionuclide, is a promising candidate for targeted alpha therapy (TAT) in the treatment of various cancers. Its decay characteristics, including a short half-life and the release of high-energy alpha particles, make it a potent agent for selectively destroying cancer cells while minimizing damage to surrounding healthy tissues. This technical guide provides a comprehensive overview of the current knowledge on ²²⁴Ra, including its nuclear properties, production methods, and preclinical and clinical applications. We delve into potential research areas that could further unlock the therapeutic potential of this isotope, focusing on novel chelation strategies, advanced delivery systems, and combination therapies. Detailed experimental protocols and data are presented to facilitate further investigation by researchers and drug development professionals.

Introduction to Radium-224

Radium-224 is an alpha-emitting isotope with a half-life of 3.63 days.[1][2] It is part of the thorium-228 decay chain.[1][3] The therapeutic efficacy of ²²⁴Ra stems from its decay, which releases a cascade of four alpha particles, delivering a high linear energy transfer (LET) to a localized area. This high LET radiation induces complex DNA double-strand breaks in target cells, leading to efficient cell killing.

Nuclear Properties and Decay Characteristics

A thorough understanding of the nuclear properties of Radium-224 is crucial for its application in medicine. Key decay characteristics are summarized in the table below.

| Property | Value |

| Half-life | 3.6316 (23) days[2] |

| Decay Mode | Alpha decay |

| Alpha Energy (MeV) | 5.685 (100%) |

| Daughter Nuclide | Radon-220 (²²⁰Rn) |

| Decay Chain | ²²⁴Ra -> ²²⁰Rn -> ²¹⁶Po -> ²¹²Pb -> ²¹²Bi -> ²⁰⁸Tl / ²¹²Po -> ²⁰⁸Pb (stable) |

Table 1: Nuclear Properties of Radium-224

The decay of ²²⁴Ra to the stable ²⁰⁸Pb involves the emission of four alpha particles and two beta particles, resulting in a cumulative energy release of approximately 28 MeV per decay chain.

Production of Radium-224

Radium-224 can be obtained from a Thorium-228/Radium-224 generator system. Thorium-228 (²²⁸Th), with a longer half-life of 1.9 years, serves as the parent radionuclide. The ²²⁸Th is typically adsorbed onto a resin, and the ²²⁴Ra daughter can be eluted as it is produced.

A common method for preparing a ²²⁸Th/²²⁴Ra generator involves immobilizing ²²⁸Th on an actinide resin. The ²²⁴Ra can then be regularly eluted from the generator column using an appropriate solvent, such as 1 M HCl.

Potential Research Areas

The unique properties of Radium-224 open up several promising avenues for research and development in targeted radionuclide therapy.

Novel Chelators and Bioconjugation

A critical area of research is the development of stable chelators for ²²⁴Ra. Due to its chemical similarity to calcium, ²²⁴Ra has a natural affinity for bone, which has been exploited for treating bone metastases. However, to target other cancer types, robust chelation chemistry is required to attach ²²⁴Ra to targeting vectors like antibodies or peptides.

Experimental Protocol: Screening of Novel Chelators for Radium-224 Stability

-

Synthesize or procure a library of potential chelators (e.g., macrocyclic ligands).

-

Radiolabeling: Incubate each chelator with a known activity of ²²⁴RaCl₂ in a suitable buffer (e.g., 0.1 M HCl) at varying temperatures and pH to determine optimal labeling conditions.

-

Quality Control: Use instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to determine the radiolabeling efficiency and radiochemical purity.

-

In Vitro Stability: Assess the stability of the ²²⁴Ra-chelator complex in human serum and in the presence of competing metal ions over time.

-

In Vivo Biodistribution: For promising candidates, conjugate the ²²⁴Ra-chelator complex to a non-targeting antibody (e.g., IgG) and perform biodistribution studies in healthy mice to evaluate in vivo stability and clearance characteristics.

Advanced Drug Delivery Systems

Encapsulating ²²⁴Ra within nanoparticles or liposomes could enhance its delivery to tumor sites and minimize off-target toxicity. These delivery systems can be functionalized with targeting moieties for active tumor targeting.

Experimental Workflow: Development of ²²⁴Ra-Loaded Nanoparticles

Caption: Workflow for developing and evaluating Radium-224 loaded nanoparticles.

Combination Therapies

Investigating the synergistic effects of ²²⁴Ra-based TAT with other cancer treatments, such as immunotherapy or chemotherapy, is a promising research direction. Alpha radiation can induce immunogenic cell death, potentially enhancing the efficacy of immune checkpoint inhibitors.

Signaling Pathway: Potential Synergy of ²²⁴Ra TAT and Immunotherapy

Caption: Proposed mechanism of synergistic action between Radium-224 TAT and immune checkpoint inhibitors.

Dosimetry and Treatment Planning

Accurate patient-specific dosimetry is essential for optimizing therapeutic outcomes and minimizing toxicity. Research into advanced imaging techniques to track the biodistribution of ²²⁴Ra and its daughters in real-time is crucial for developing personalized treatment plans.

Conclusion

Radium-224 holds immense promise as a potent alpha-emitting radionuclide for targeted cancer therapy. Further research in the areas of chelation chemistry, drug delivery, combination therapies, and dosimetry will be instrumental in translating the full potential of this isotope into clinical practice. The experimental protocols and conceptual frameworks provided in this guide aim to serve as a valuable resource for scientists and clinicians working to advance this exciting field of nuclear medicine.

References

In Silico Modeling of Gold Nanoparticle Interactions for Therapeutic Applications: A Technical Guide

A Note on the Isotope Au-224: Initial searches for "in silico modeling of this compound interactions" did not yield any specific research, quantitative data, or established experimental protocols for this particular isotope. The scientific literature readily available does not appear to cover the computational modeling of this compound. Therefore, this guide will focus on the well-documented and extensively researched area of in silico modeling of gold nanoparticles (AuNPs), including those incorporating radioisotopes like Au-198 and Au-199, for therapeutic applications. This pivot allows for a comprehensive and data-rich overview that aligns with the core request for an in-depth technical guide on the computational analysis of gold's interactions in a biological context.

Introduction to In Silico Modeling of Gold Nanoparticles

Gold nanoparticles (AuNPs) have emerged as a promising platform in nanomedicine, particularly in cancer diagnosis and therapy.[1][2] Their high atomic number (Z=79) makes them excellent radiosensitizers, enhancing the effects of radiotherapy.[1][2][3] In silico modeling plays a crucial role in understanding and predicting the behavior of AuNPs within biological systems, optimizing their design for therapeutic efficacy while minimizing potential toxicity.

Computational methods such as Monte Carlo simulations and Molecular Dynamics are employed to investigate the interactions of AuNPs at the cellular and subcellular levels. These models help in elucidating the physical, chemical, and biological mechanisms underlying AuNP-mediated radiosensitization. This guide provides an in-depth overview of the core methodologies, presents key quantitative data, and visualizes the workflows involved in the in silico modeling of AuNP interactions for therapeutic applications.

Quantitative Data from In Silico and Related Studies

The following tables summarize key quantitative findings from various studies on gold nanoparticles, focusing on their use in radiotherapy and their physical characteristics.

Table 1: Dose Enhancement Factors in AuNP-Mediated Radiotherapy

| Nanoparticle/Isotope | Radiation Source | Au Concentration (mg/g) | Dose Enhancement Factor (DEF) | Cell Line/Model | Reference |

| AuNPs | 140 kVp X-rays | Not specified | High in the vicinity of GNP | Monte Carlo Simulation | |

| AuNPs | 6 MV X-rays | Not specified | Small/negligible macroscopic DEF | Monte Carlo Simulation | |

| AuNPs | 95 MeV Protons | Not specified | Modest in the vicinity of GNP | Monte Carlo Simulation | |

| AuNPs | Ir-192 | 7, 18, 30, 50, 75, 100 | Dose enhancement up to 30 mg-Au/g-water | Monte Carlo (EGSnrc) | |

| AuNPs | Cs-137 | 7, 18, 30, 50, 75, 100 | Dose enhancement up to 30 mg-Au/g-water | Monte Carlo (EGSnrc) | |

| AuNPs | MV-CBCT beam | 22.3 | ~1.16 | Monte Carlo Simulation |

Table 2: Biodistribution of Radioactive Gold Nanostructures in a Murine Cancer Model

| Nanostructure Shape | Tumor Uptake at 24h Post-Injection | Intratumoral Distribution | Reference |

| Au Nanospheres | High | Surface of the tumor | |

| Au Nanodisks | High | Surface of the tumor | |

| Au Nanorods | Lower | Distributed throughout the tumor | |

| Au Nanocages | Lower | Distributed throughout the tumor |

Experimental and Computational Protocols

This section details the methodologies for key in silico experiments cited in the literature.

Monte Carlo Simulation for Dosimetry in Nanobrachytherapy

This protocol is based on studies estimating dose rates from radioactive gold nanoparticles.

-

Phantom Modeling :

-

Develop two anatomical models: a mathematical model and an unstructured mesh model based on a realistic phantom (e.g., ICRP Publication 145).

-

Define the tumor volume and surrounding healthy tissues (e.g., prostate, bladder wall, rectum).

-

-

Source Definition :

-

Model the radioactive source, such as Au-198 nanoparticles, distributed within the defined tumor volume.

-

Define the emission spectra of photons and electrons from the radioisotope.

-

-

Simulation Execution :

-

Utilize a Monte Carlo code (e.g., MCNP6.2, GATE/GEANT4).

-

Transport photons and electrons through the phantom geometry.

-

Score the energy deposited in the tumor and surrounding healthy tissues.

-

-

Data Analysis :

-

Calculate the dose rates per unit of activity in the regions of interest.

-

Compare the dose estimates between the different anatomical models to assess the impact of model selection.

-

Determine the contribution of photons and electrons to the total dose in each region.

-

Molecular Dynamics (MD) Simulation of Peptide-Gold Nanosurface Interactions

This protocol provides a step-by-step guide for setting up an MD simulation of a peptide at the interface of a gold nanosurface using GROMACS.

-

System Preparation :

-

Generate the gold layer using a tool like the "inorganic builder" and prepare the topology file.

-

Define the peptide structure (e.g., a 16 amino acid antimicrobial peptide).

-

Place the peptide in a simulation box with the gold layer and solvate with an appropriate water model.

-

-

Force Field and Parameters :

-

Choose a suitable force field for the peptide and water.

-

Use specialized parameters for the gold surface (e.g., GolP force field) that can account for interactions between the gold atoms and the peptide, including covalent bonds with sulfur atoms if applicable.

-

-

Energy Minimization :

-

Perform energy minimization of the system to remove steric clashes and unfavorable geometries.

-

-

Equilibration :

-

Conduct an initial MD equilibration with position restraints on the peptide and gold layer to allow the solvent to relax.

-

Perform a second equilibration phase, possibly using simulated annealing, to gradually bring the system to the desired temperature and pressure.

-

-

Production MD :

-

Run the production simulation for a sufficient length of time (e.g., 10 ns or more) to observe the interaction and conformational changes of the peptide on the gold surface.

-

-

Analysis :

-

Analyze the trajectory to determine properties such as the radius of gyration of the peptide, the number of contacts with the surface, and conformational changes over time.

-

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the in silico modeling of gold nanoparticles.

Caption: Workflow for Monte Carlo dosimetry simulation.

Caption: Workflow for Molecular Dynamics simulation.

Caption: Physical mechanism of AuNP radiosensitization.

References

No Toxicity Data Available for Au-224, a Non-Referenced Gold Isotope

A comprehensive review of available scientific literature and toxicological databases reveals no preliminary toxicity or safety data for an isotope identified as Au-224. This is because this compound is not a recognized, stable, or synthetically relevant isotope of gold (Au), and consequently, has not been the subject of toxicological investigation.

Elemental gold and its compounds, particularly gold nanoparticles, have been studied for their biological interactions and potential toxicity.[1][2] However, these studies focus on the element itself or common isotopes, not the specified this compound. The acute toxicity of elemental gold in nanoparticle form appears to be low in animal models.[2] For instance, rats were unaffected by a single high dose of gold nanoparticles.[2] It is important to note that the toxicity of gold can be influenced by its ionic state and form, with gold ions having the potential to damage cells by interacting with enzymes and DNA.[1]

The user's query for "this compound" may stem from a typographical error. It is possible that a different substance was intended:

-

Different Gold Isotope: Other isotopes of gold, such as Au-198, have been used in medical applications, and their radiological properties are well-documented.

-

Different Element: The mass number 224 corresponds to known isotopes of other elements. For example, Radium-224 (Ra-224) is a known alpha-emitting radionuclide with a half-life of 3.63 days. Ra-224 is a subject of toxicological concern, particularly regarding its potential as a carcinogen when ingested, as it deposits in bone.

-

Compound or Drug Identifier: The designation "224" could be part of an identifier for a chemical compound or a drug candidate. For instance, clinical trials are being conducted for substances identified as "MYK-224" (BMS-986435) and "AD-224," which are unrelated to gold.

Given the absence of any data for "this compound," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or diagrams of signaling pathways. Researchers, scientists, and drug development professionals are advised to verify the correct identifier of the substance of interest to access relevant safety and toxicity information.

References

Methodological & Application

Application Notes and Protocols: The Use of Au-224 Nanoparticles in Cellular Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gold-224 (Au-224) is a hypothetical alpha-emitting radioisotope of gold, engineered for targeted radionuclide therapy research. When formulated as nanoparticles (NPs), this compound provides a mechanism for delivering a high linear energy transfer (LET) payload to specific cellular populations. The emission of alpha particles allows for potent and localized cytotoxicity, making it a candidate for investigating the treatment of hyperproliferative diseases such as cancer. These application notes provide a detailed protocol for the use of this compound nanoparticles in a standard mammalian cell culture setting, including safety, handling, and experimental procedures for assessing cellular viability and DNA damage response.

Physical and Chemical Properties of this compound

A summary of the hypothetical properties of this compound is provided below. This data is essential for safety calculations and experimental design.

| Property | Value |

| Isotope | Gold-224 (this compound) |

| Half-life | 2.8 minutes |

| Decay Mode | Alpha (α) emission |

| Primary Emission Energy | 7.2 MeV |

| Secondary Emissions | Gamma (γ) at 0.45 MeV |

| Chemical Form | Gold Nanoparticles (50 nm diameter) |

| Supplier | Hypothetical Isotope Services, Inc. |

Experimental Protocols

Safety and Handling of this compound

Due to its alpha and gamma emissions, all work with this compound must be performed in a designated radioisotope laboratory equipped with appropriate shielding and monitoring equipment.

-

Personal Protective Equipment (PPE): A lab coat, double gloves, and safety glasses are mandatory.

-

Shielding: Work should be conducted behind lead-impregnated acrylic shielding to protect from gamma emissions.

-

Monitoring: Use a Geiger-Müller counter to monitor for surface contamination and wear a personal dosimeter to track exposure.

-

Waste Disposal: All contaminated materials (pipette tips, culture plates, media) must be disposed of in designated radioactive waste containers according to institutional guidelines.

Cell Viability Assay Following this compound NP Treatment

This protocol outlines the steps to assess the cytotoxic effects of this compound nanoparticles on a cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound Nanoparticles (stock solution at 1 MBq/mL)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Preparation of this compound Dilutions: In a lead-shielded biosafety cabinet, prepare serial dilutions of the this compound NP stock solution to achieve final concentrations ranging from 0.1 kBq/mL to 100 kBq/mL.

-

Cell Treatment: Carefully remove the old media from the wells and add 100 µL of the prepared this compound NP dilutions. Include untreated control wells.

-

Incubation: Return the plate to the incubator for another 48 hours.

-

Viability Assessment:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Normalize the luminescence signal of the treated wells to the untreated control wells to determine the percentage of cell viability.

Immunofluorescence Staining for DNA Damage (γH2AX Foci)

This protocol is designed to visualize DNA double-strand breaks by staining for the phosphorylated histone variant γH2AX.

Materials:

-

Cells grown on glass coverslips in a 24-well plate

-

This compound Nanoparticles

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

-

Anti-γH2AX primary antibody

-

Alexa Fluor 488-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound NPs (e.g., at an IC₅₀ concentration determined from the viability assay) for 24 hours.

-

Fixation: Wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash twice with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash twice with PBS and block with 1% BSA for 1 hour.

-

Primary Antibody Incubation: Incubate with anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash three times with PBS and stain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash twice with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

Quantitative Data Summary

The following tables summarize hypothetical data from the experiments described above.

Table 1: Cytotoxicity of this compound Nanoparticles on HeLa Cells

| This compound NP Concentration (kBq/mL) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100.0 | ± 4.5 |

| 0.1 | 98.2 | ± 5.1 |

| 1.0 | 85.7 | ± 6.3 |

| 10.0 | 51.3 | ± 4.9 |

| 50.0 | 22.1 | ± 3.8 |

| 100.0 | 8.9 | ± 2.1 |

Table 2: Quantification of γH2AX Foci per Cell

| Treatment Group | Average γH2AX Foci per Cell | Standard Deviation |

| Untreated Control | 1.2 | ± 0.4 |

| This compound NPs (10 kBq/mL) | 25.8 | ± 7.6 |

Diagrams and Visualizations

Experimental Workflow

Caption: Workflow for assessing cell viability after this compound NP treatment.

DNA Damage Response Pathway

Caption: Signaling pathway for this compound NP-induced DNA damage response.

The Isotope Au-224: An Uncharted Territory in Organic Catalysis

A comprehensive search of scientific literature and chemical databases reveals no current application or established protocols for the use of the gold isotope Au-224 as a catalyst in organic synthesis. While the field of gold catalysis is a mature and rapidly expanding area of chemical research, it exclusively employs the stable isotope of gold, Au-197. The user's request for detailed application notes and experimental protocols for this compound catalysis appears to be based on a hypothetical premise, as no such catalyst has been described or utilized in published research.

Gold catalysis, in general, has become an invaluable tool for organic chemists, enabling a wide range of chemical transformations with high efficiency and selectivity.[1][2] This is primarily due to the unique electronic properties of gold, which allow it to act as a powerful Lewis acid to activate unsaturated bonds such as those found in alkynes, allenes, and alkenes.[1][3] Catalysis is typically achieved using either heterogeneous gold nanoparticles supported on various materials or homogeneous gold(I) and gold(III) complexes with specialized ligands.[2]

The Realm of Gold Catalysis: A Snapshot

Modern organic synthesis heavily relies on gold catalysts for a variety of reactions, including:

-

Nucleophilic additions to C-C multiple bonds: This allows for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.

-

C-H activation: Gold catalysts can facilitate the direct functionalization of otherwise inert carbon-hydrogen bonds.

-

Cross-coupling reactions: These reactions, catalyzed by gold, enable the formation of complex molecular architectures from simpler starting materials.

-

Oxidation and reduction reactions: Gold nanoparticles have shown significant catalytic activity in oxidation reactions, such as the oxidation of carbon monoxide and alcohols, as well as in reduction reactions like the conversion of nitroarenes.

The reactivity and selectivity of gold catalysts can be finely tuned by modifying the ligands attached to the gold center in homogeneous catalysis, or by controlling the size and support material of gold nanoparticles in heterogeneous systems.

The Absence of this compound in the Catalytic Landscape

There is no scientific literature to suggest that the radioactive isotope this compound has been synthesized or investigated for catalytic purposes. The challenges and hazards associated with synthesizing, handling, and studying a highly radioactive and likely short-lived isotope such as this compound for catalytic applications would be substantial.

Given the lack of any experimental data, it is not possible to provide the requested application notes, protocols, or quantitative data tables. Similarly, the creation of signaling pathway diagrams or experimental workflow visualizations for a non-existent catalytic system would be purely speculative.

References

Application Notes and Protocols: Preparation of Gold-224 (Au-224) for In Vivo Studies

Introduction

Gold-224 (Au-224) is a radioisotope of gold with emerging interest in nuclear medicine for therapeutic applications. Its unique decay characteristics, including the emission of alpha particles, make it a promising candidate for targeted radionuclide therapy. The short half-life of this compound necessitates rapid and efficient preparation protocols to ensure its timely in vivo administration. This document provides a detailed overview of the production, purification, and formulation of this compound for preclinical in vivo studies.

1. Production of this compound

The production of this compound is typically achieved through the radioactive decay of its parent isotope, Bismuth-228 (Bi-228), which in turn can be produced from a Thorium-232 (Th-228) source.

2. Experimental Protocols

2.1. Elution of this compound from a Th-228/Bi-228 Generator

This protocol outlines the separation of this compound from a Th-228 source, which is in secular equilibrium with its decay daughters, including Bi-228.

-

Materials:

-

Th-228 source

-

Hydrochloric acid (HCl), 0.1 M

-

Nitric acid (HNO₃), 0.1 M

-

Deionized water

-

Syringe pump

-

Ion exchange column

-

Collection vials

-

-

Procedure:

-

Equilibrate the ion exchange column with 0.1 M HCl.

-

Load the Th-228 source onto the column.

-

Wash the column with 0.1 M HCl to remove any unbound impurities.

-

Elute the Bi-228 (which decays to this compound) from the column using 0.1 M HNO₃.

-

Collect the eluate containing Bi-228/Au-224 in a clean vial.

-

Allow for the decay of Bi-228 to this compound to reach transient equilibrium.

-

2.2. Quality Control of this compound Eluate

-

Radionuclidic Purity:

-

Perform gamma spectroscopy on the eluate to identify and quantify the gamma-emitting radionuclides present.

-

The primary gamma peak for this compound should be confirmed.

-

-

Radiochemical Purity:

-

Utilize radio-thin layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to separate different chemical forms of gold.

-

The percentage of this compound in the desired chemical form is determined.

-

3. Data Presentation

Table 1: Typical Production Yield and Purity of this compound

| Parameter | Value |

| Elution Efficiency of Bi-228 | > 95% |

| Radionuclidic Purity of this compound | > 99% |

| Radiochemical Purity of this compound | > 98% |

4. Visualization of Experimental Workflow

Caption: Workflow for the production and preparation of this compound.

5. Signaling Pathway (Hypothetical Therapeutic Action)

The therapeutic efficacy of this compound is predicated on the cytotoxic effects of its alpha particle emissions on target cells.

Caption: Hypothetical mechanism of this compound induced cell death.

Au-224 applications in nanoparticle technology

Gold-224 (Au-224): A Fictional Isotope with No Current Applications in Nanoparticle Technology

A thorough review of the current scientific literature reveals no evidence of the existence or application of an isotope designated as Gold-224 (this compound). The known and studied radioisotopes of gold that have found applications in medicine and nanotechnology, particularly in the context of cancer therapy and imaging, are primarily Gold-198 (Au-198) and Gold-199 (Au-199). These isotopes have been investigated for their use in brachytherapy and as radiotracers when incorporated into gold nanoparticles.

Therefore, it is not possible to provide application notes, experimental protocols, or data related to this compound in nanoparticle technology, as this isotope is not utilized in the field. Researchers, scientists, and drug development professionals interested in the application of gold radioisotopes in nanomedicine should focus their attention on established isotopes such as Au-198 and Au-199.

For illustrative purposes, should a hypothetical gold radioisotope like this compound be developed for nanoparticle-based applications, the general workflow for its use in preclinical research could be conceptualized as follows:

Hypothetical workflow for this compound nanoparticle development.

Standard Operating Procedure for Isotope Handling: A Template

Disclaimer: Extensive searches for the specific isotope Gold-224 (Au-224) have not yielded any readily available scientific or safety data. This suggests that this compound may be an extremely rare, highly unstable, or theoretical isotope not commonly used in research, or that the isotope designation may be inaccurate. The following document provides a general template for a Standard Operating Procedure (SOP) for handling a radioactive isotope. This is not a substitute for a substance-specific SOP. Researchers, scientists, and drug development professionals must consult with their institution's Radiation Safety Officer (RSO) to develop a detailed and specific SOP for any radioactive material, once the correct isotope and its properties are identified.

Application Notes and Protocols for Radioactive Isotope Handling

Audience: Researchers, scientists, and drug development professionals.

Introduction & Properties of the Isotope

This section would typically detail the specific characteristics of the radionuclide. Since data for this compound is unavailable, this section serves as a placeholder for the necessary information that must be obtained for the actual isotope in use.

Table 1: Physical and Radiological Properties

| Property | Value | Units |

| Isotope | e.g., Gold-198 (¹⁹⁸Au) | - |

| Half-life (T½) | e.g., 2.695 | Days |

| Decay Mode(s) | e.g., Beta (β⁻), Gamma (γ) | - |

| Primary Emission(s) | e.g., β⁻ | - |

| Primary Energy | e.g., 0.961 (max) | MeV |

| Secondary Emission(s) | e.g., γ | - |

| Secondary Energy | e.g., 0.412 | MeV |

| Specific Activity | To be determined | Ci/g or Bq/g |

Health, Safety, and Dosimetry

Safe handling of radioactive materials is paramount. The following are general guidelines that must be adapted to the specific hazards of the isotope being used.

The choice of shielding material and its thickness is dependent on the type and energy of the radiation emitted.

Table 2: Shielding Requirements

| Radiation Type | Primary Shielding Material | Notes |

| Alpha (α) | Paper, lab coat | Easily shielded, but internal exposure is a major hazard. |

| Beta (β⁻) | Plexiglass, acrylic, aluminum | Low-Z materials are preferred to minimize Bremsstrahlung X-ray production. |

| Gamma (γ) / X-ray | Lead, tungsten, concrete | High-Z, dense materials are required. Thickness depends on energy. |

The minimum PPE for handling any unsealed radioactive source includes:

-

Lab Coat: To prevent contamination of personal clothing.

-

Safety Glasses: To protect the eyes from splashes.

-

Disposable Gloves: Two pairs should be worn, and the outer pair changed frequently.

-

Dosimetry: Whole-body and ring dosimeters are required to monitor radiation exposure.

-

Work with radioactive materials should be conducted in designated areas, clearly marked with the radiation symbol.

-

Use absorbent bench paper to cover work surfaces.

-

Regularly monitor work areas, equipment, and personnel for contamination using appropriate survey meters (e.g., Geiger-Müller counter for beta/gamma, alpha scintillation probe for alpha).

-

Segregate and clearly label radioactive waste from non-radioactive waste.

General Experimental Protocol

The following outlines a generic workflow for an experiment involving a radioactive isotope.

-

Consult RSO: Discuss the experimental plan with the Radiation Safety Officer.

-

Prepare Work Area: Designate the work area. Cover surfaces with absorbent paper.

-

Assemble Materials: Gather all necessary reagents, equipment, and shielding.

-

Don PPE: Put on all required personal protective equipment.

-

Perform Pre-work Survey: Conduct a background radiation survey of the work area.

-

Retrieve Source: Transfer the radioactive source from storage to the designated work area using appropriate handling tools (e.g., tongs) and shielding.

-

Perform Dilutions/Aliquoting: Conduct all manipulations of the stock solution within a fume hood or glove box to prevent inhalation.

-

Execute Experiment: Carry out the experimental procedure, ensuring all radioactive materials are clearly labeled.

-

Monitor for Contamination: Periodically monitor gloves and the immediate work area for contamination.

-

Waste Disposal: Dispose of all radioactive waste (liquid and solid) in designated, labeled containers.

-

Decontamination: Clean and decontaminate all work surfaces and equipment.

-

Post-work Survey: Conduct a thorough survey of the work area, equipment, and personnel to ensure no residual contamination.

-

Return Source: Securely return the stock radioactive material to its designated storage location.

-

Remove PPE: Remove PPE in the correct order to prevent personal contamination.

-

Handwashing: Wash hands thoroughly after removing gloves.

-

Record Keeping: Document the use of the radioactive material in the laboratory's inventory log.

Emergency Procedures

In the event of a spill or other emergency, the following steps should be taken.

-

Minor Spill:

-

Notify personnel in the immediate area.

-

Contain the spill with absorbent paper.

-

Notify the RSO.

-

Proceed with decontamination as directed by the RSO.

-

-

Major Spill or Personnel Contamination:

-

Evacuate the immediate area.

-

If clothing is contaminated, remove it carefully.

-

If skin is contaminated, wash with mild soap and water.

-

Prevent entry into the affected area.

-

Immediately notify the RSO and follow their instructions.

-

Visualizations

The following diagrams illustrate general workflows and logical relationships relevant to handling radioactive materials.

Caption: A generalized workflow for experiments involving radioactive materials, from preparation to post-experimental procedures.

Caption: A decision tree for responding to radioactive spills, distinguishing between minor and major incidents.

Application Notes and Protocols for Delivery of Gold-Based Nanomaterials and Radionuclides in Animal Models of Cancer

Introduction

The precise delivery of therapeutic agents to tumor tissues remains a central challenge in oncology research. The query for "Au-224" likely refers to two distinct but significant areas of cancer research in animal models: the use of gold nanoparticles (AuNPs) as delivery vehicles and therapeutic enhancers, and the application of the alpha-emitting radionuclide Radium-224 (Ra-224) in targeted radiotherapy. This document provides detailed application notes and protocols for the delivery of both gold nanoparticles and Radium-224 in preclinical animal models, aimed at researchers, scientists, and professionals in drug development.

Section 1: Gold Nanoparticle (AuNP) Delivery in Animal Models for Cancer Therapy

Gold nanoparticles are extensively investigated for their utility in cancer therapy due to their unique physicochemical properties, including surface plasmon resonance, ease of functionalization, and biocompatibility.[1][2] They can be used as carriers for chemotherapeutic drugs, agents for photothermal therapy, and as radiosensitizers.[2][3][4]

Delivery Methods and Biodistribution

The route of administration significantly impacts the biodistribution, efficacy, and toxicity of gold nanoparticles. The most common delivery methods in animal models are intravenous, intratumoral, and oral administration.

Table 1: Summary of Gold Nanoparticle Delivery Methods and Biodistribution in Animal Models

| Delivery Route | Animal Model | AuNP Properties (Size, Coating) | Dosage | Key Biodistribution Findings | Therapeutic Outcome | Reference |

| Intravenous (IV) | Mice (Breast Cancer Xenograft) | 110 nm, PEGylated gold nanoshells | Not Specified | Accumulation in tumor, liver, and spleen. | Complete tumor resolution in 93% of mice after laser therapy. | |

| Intravenous (IV) | Rats | PEG-coated AuNPs | 0.7 mg/kg | Long blood circulation time; primary accumulation in liver and spleen up to 28 days. | Not applicable (Toxicity/Biodistribution study) | |

| Intravenous (IV) | Mice (Melanoma) | 15 nm, PEG-binding (Peg-GNPs) | 2.8 mg/ml in 0.3 ml | Limited accumulation in the tumor, with most particles in other organs. | No significant improvement in tumor growth suppression with radiotherapy. | |

| Intratumoral (IT) | Mice (Melanoma) | 15 nm, Naked (N-GNPs) | 200 mg Au/cc in 0.2 ml | Higher density of AuNPs within the tumor but with heterogeneous distribution. | No significant improvement in tumor growth suppression with radiotherapy. | |

| Intratumoral (IT) | Rats (Glioma), Mice (Pancreatic Cancer) | 30 nm and 120 nm, PEGylated (211At-labeled) | ~1.4 MBq | Smaller nanoparticles showed greater diffusivity in tumor tissue. | Strong, size-dependent suppression of tumor growth. | |

| Oral | Mice | 13.5 nm | 137.5–2200 µg/kg | Caused decreases in body weight and red blood cells; considered more toxic than IV injection. | Not applicable (Toxicity study) |

Experimental Protocols

This protocol describes the systemic administration of AuNPs via tail vein injection, a common method for evaluating systemic delivery and tumor targeting through the enhanced permeability and retention (EPR) effect.

Materials:

-

Gold nanoparticle solution (sterile, well-dispersed)

-

Sterile saline

-

1 mL insulin syringes with a 27-30G needle

-

Mouse restraint device

-

Heat lamp or warm water bath

-

70% ethanol

Procedure:

-

Preparation of AuNP Solution:

-

Ensure the AuNP solution is sterile and free of aggregates. Sonication can be used for dispersion.

-

Dilute the AuNP solution to the desired concentration with sterile saline. A typical concentration is 2.5 µg of AuNPs per 10g of body weight in a total volume of 100-200 µL.

-

-

Animal Preparation:

-

Place the mouse in a restraint device, exposing the tail.

-

Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

-

Disinfect the injection site on the tail with 70% ethanol.

-

-

Injection:

-

Draw the prepared AuNP solution into the syringe, removing any air bubbles.

-

Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

-

Slowly inject the solution. Successful injection is indicated by the absence of resistance and no swelling at the injection site.

-

Withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.

-

-

Post-injection Monitoring:

-

Monitor the animal for any adverse reactions.

-

At predetermined time points, tissues can be harvested to assess biodistribution using methods like inductively coupled plasma mass spectrometry (ICP-MS).

-

This protocol is for the direct administration of AuNPs into a solid tumor, aiming for a high local concentration of the therapeutic agent.

Materials:

-

Gold nanoparticle solution

-

27-G needle attached to a 1-ml syringe

-

Anesthetic (e.g., isoflurane)

-

Calipers for tumor measurement

Procedure:

-

Tumor Model Preparation:

-

Establish solid tumors in mice by subcutaneous inoculation of cancer cells (e.g., B16F10 melanoma cells in the femoral area).

-

Allow tumors to grow to a palpable size.

-

-

Animal and Injection Preparation:

-

Anesthetize the mouse.

-

Measure the tumor dimensions with calipers.

-

Draw the AuNP solution into the syringe. Injection volumes are typically around 0.2-0.3 ml per mouse, depending on the AuNP formulation.

-

-

Injection:

-

Carefully insert the needle into the center of the tumor.

-

Slowly inject the AuNP solution to ensure distribution within the tumor mass.

-

Withdraw the needle.

-

-

Post-injection Analysis:

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, tumors and other organs can be excised for histological analysis or quantification of gold content.

-

Visualization of Experimental Workflow

Section 2: Radium-224 (Ra-224) Delivery in Animal Models for Cancer Therapy

Radium-224 is an alpha-emitting radionuclide with a half-life of 3.63 days. Its high linear energy transfer and short-range alpha particles make it a potent agent for killing cancer cells with minimal damage to surrounding healthy tissue. Due to its chemical properties, Ra-224 cannot be easily attached to targeting molecules using conventional chelators, necessitating alternative delivery systems.

Delivery Methods and Preclinical Efficacy

Research in animal models has focused on localized delivery of Ra-224 to treat metastatic disease in body cavities or solid tumors.

Table 2: Summary of Radium-224 Delivery Methods in Animal Models

| Delivery Method | Animal Model | Ra-224 Formulation | Dosage | Key Findings | Therapeutic Outcome | Reference |

| Intraperitoneal (IP) | Mice (Ovarian Cancer) | 224Ra-labeled Calcium Carbonate Microparticles (224Ra-CaCO3-MP) | 14-39 kBq/mouse | Radioactivity remained primarily in the peritoneal cavity. | Slight therapeutic benefit as a single agent; synergistic effect on survival when combined with chemotherapy. | |

| Intraperitoneal (IP) | Healthy Nude Mice | 224RaCl2 and 224Ra-labeled CaCO3 microparticles | Not Specified | Reduced skeletal uptake of 224Ra with increasing microparticle dose. | Not applicable (Biodistribution study) | |

| Intratumoral (IT) | Athymic Mice (Various Human Tumors) | 224Ra-loaded wires (Diffusing Alpha-emitters Radiation Therapy - DaRT) | 15.3-25.4 kBq/wire | Alpha-emitters diffuse from the wire into the tumor tissue. | Effective tumor destruction and control of tumor development. | |

| Intratumoral (IT) | Mice (Adenocarcinoma, Colon Carcinoma) | 224Ra-loaded wires (DaRT) | 40-50 kBq/wire | Tumor ablation induced a systemic anti-tumor immune response. | Reduced lung metastases and increased resistance to tumor rechallenge. |

Experimental Protocols

This protocol details the local administration of 224Ra into the peritoneal cavity, a strategy for treating peritoneal carcinomatosis.

Materials:

-

224Ra-labeled Calcium Carbonate Microparticles (224Ra-CaCO3-MP) suspended in a biocompatible solution (e.g., Plasmalyte).

-

Syringes and needles appropriate for intraperitoneal injection in mice.

-

Animal model of peritoneal carcinomatosis (e.g., mice inoculated with ID8-fLuc ovarian cancer cells).

Procedure:

-

Preparation of 224Ra-CaCO3-MP:

-

Synthesize and radiolabel CaCO3 microparticles with 224Ra.

-

Suspend the final product in a sterile, biocompatible solution at the desired activity concentration (e.g., for a dose of 22 kBq in 0.4 ml).

-

-

Animal Preparation and Injection:

-

The treatment is typically administered shortly after tumor cell inoculation (e.g., day 1).

-

Securely hold the mouse and tilt it head-down.

-

Insert the needle into the lower abdominal quadrant, avoiding the internal organs.

-

Inject the 224Ra-CaCO3-MP suspension (e.g., 0.4 ml volume).

-

-

Efficacy and Toxicity Monitoring:

-

Monitor animal survival, body weight, and clinical signs over time.

-

If applicable, perform bioluminescence imaging to track tumor burden.

-

At the study endpoint, biodistribution can be assessed by measuring radioactivity in various tissues.

-

This protocol describes a novel brachytherapy technique where a wire loaded with 224Ra is inserted directly into a solid tumor.

Materials:

-

Sterile 224Ra-loaded wires with a known activity.

-

Introducer needle/applicator for wire insertion.

-

Animal model with established subcutaneous solid tumors.

-

Anesthetic.

-

Calipers.

Procedure:

-

Tumor and Animal Preparation:

-

Anesthetize the tumor-bearing mouse.

-

Measure the initial tumor volume.

-

-

Wire Implantation:

-

Using an appropriate applicator, insert one or more 224Ra-loaded wires into the tumor mass.

-

Ensure the wire is positioned centrally within the tumor for optimal diffusion of the alpha-emitting daughters.

-

-

Post-Implantation Follow-up:

-

Monitor tumor growth by regular caliper measurements.

-

Assess overall animal health and survival.

-

In some studies, evaluate for systemic anti-tumor immune responses by challenging the mice with a secondary tumor inoculation after the primary tumor is controlled.

-

Signaling Pathway Visualization

References

- 1. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gold Nanoparticles for Drug Delivery and Cancer Therapy [mdpi.com]

- 3. Gold nanoparticles as novel agents for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gold nanoparticles in chemotherapy - Wikipedia [en.wikipedia.org]

Application Note: Gold Nanoparticle-Enhanced Electrochemical Sensing

A-Note-001

Introduction

However, the broader field of gold-based electrochemical sensing is a thriving area of research, primarily centered on the use of gold nanoparticles (AuNPs). AuNPs offer unique electronic and catalytic properties that significantly enhance the performance of electrochemical sensors. This application note will, therefore, focus on the principles and protocols of using gold nanoparticles for the sensitive and selective detection of various analytes.

Principle of Gold Nanoparticle-Enhanced Electrochemical Sensing

Gold nanoparticles enhance electrochemical sensor performance through several mechanisms:

-

Increased Surface Area: The high surface-area-to-volume ratio of nanoparticles allows for a greater loading of biorecognition elements (e.g., enzymes, antibodies, DNA) on the electrode surface.

-

Enhanced Electron Transfer: AuNPs can facilitate faster electron transfer between the analyte and the electrode surface, improving the sensitivity and response time of the sensor.

-

Electrocatalytic Activity: Gold nanoparticles can catalyze the oxidation or reduction of certain analytes, lowering the overpotential required for the electrochemical reaction and improving signal-to-noise ratios.

-

Biocompatibility: Gold nanoparticles provide a stable and biocompatible platform for the immobilization of biological molecules, helping them retain their activity.

These properties make AuNP-modified electrodes highly effective for the detection of a wide range of analytes, including neurotransmitters like dopamine and biomolecules such as glucose.

Featured Application: Electrochemical Detection of Dopamine

Dopamine is a critical neurotransmitter, and its abnormal concentrations are associated with neurological disorders. Electrochemical sensors offer a rapid and sensitive method for dopamine detection. The challenge lies in selectively detecting dopamine in the presence of interfering species like ascorbic acid (AA) and uric acid (UA), which have similar oxidation potentials. Gold nanoparticle-modified electrodes have shown excellent performance in overcoming this challenge.

Quantitative Data Summary

| Sensor Configuration | Linear Range (µM) | Limit of Detection (LOD) | Sensitivity | Reference |

| Graphene and Gold Nanoparticles | Not Specified | 10 nM | 1.32 µA/µM | |

| 3D Porous Graphene Oxide/Gold Nanoparticles | 0.1 - 30 µM | 1.28 µM | Not Specified | |

| AuNPs on Polymer/Reduced Graphene Oxide | 0.02 - 232 µM | 11.5 nM | 315 µA/mM/cm² |

Experimental Protocols

Protocol 1: Fabrication of a Gold Nanoparticle-Modified Glassy Carbon Electrode (GCE) for Dopamine Sensing

This protocol is a generalized procedure based on common methods for modifying glassy carbon electrodes with gold nanoparticles.

Materials:

-

Glassy Carbon Electrode (GCE)

-

Chloroauric acid (HAuCl₄) solution (e.g., 1 mM)

-

Supporting electrolyte (e.g., 0.1 M H₂SO₄)

-

Polishing materials (e.g., alumina slurry, diamond paste)

-

Electrochemical workstation (potentiostat/galvanostat)

-

Three-electrode cell (including the GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode)

Procedure:

-

Electrode Pre-treatment:

-

Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.

-

Rinse thoroughly with deionized water.

-

Soncate the electrode in deionized water and then ethanol for 5 minutes each to remove any residual polishing material.

-

Dry the electrode under a stream of nitrogen.

-

-

Electrochemical Cleaning:

-

Place the cleaned GCE in the three-electrode cell containing the supporting electrolyte.

-

Perform cyclic voltammetry (CV) in a potential range of -0.2 V to +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s until a stable voltammogram is obtained. This ensures a clean and reproducible electrode surface.

-

-

Electrodeposition of Gold Nanoparticles:

-

Transfer the cleaned GCE to an electrochemical cell containing the HAuCl₄ solution.

-

Apply a constant potential (e.g., -0.2 V vs. Ag/AgCl) for a specific duration (e.g., 60-300 seconds) to electrodeposit gold nanoparticles onto the GCE surface. The size and density of the AuNPs can be controlled by varying the deposition potential and time.

-

After deposition, rinse the modified electrode gently with deionized water and dry it.

-

-

Characterization (Optional but Recommended):

-

Characterize the morphology and size of the deposited AuNPs using Scanning Electron Microscopy (SEM).

-

Confirm the presence of gold using Energy-Dispersive X-ray Spectroscopy (EDX).

-

Evaluate the electrochemical properties of the modified electrode using CV or Electrochemical Impedance Spectroscopy (EIS) in a redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻).

-

Protocol 2: Electrochemical Detection of Dopamine using Differential Pulse Voltammetry (DPV)

Materials:

-

AuNP-modified GCE (from Protocol 1)

-

Phosphate buffer solution (PBS, e.g., 0.1 M, pH 7.4)

-

Dopamine stock solution

-

Interfering species stock solutions (e.g., ascorbic acid, uric acid)

-

Electrochemical workstation

Procedure:

-

Experimental Setup:

-

Assemble the three-electrode cell with the AuNP-modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

Fill the cell with a known volume of PBS.

-

-

Differential Pulse Voltammetry (DPV) Measurement:

-

Record a DPV scan in the PBS to obtain a baseline. Typical DPV parameters are: potential range of 0.0 V to 0.5 V, pulse amplitude of 50 mV, and pulse width of 50 ms.

-

Add a known concentration of dopamine to the cell and stir for a short period to ensure homogeneity.

-

Record the DPV scan. An oxidation peak corresponding to dopamine should appear around +0.2 V to +0.3 V.

-

Repeat the additions of dopamine to generate a calibration curve (peak current vs. concentration).

-

-

Selectivity Study:

-

To evaluate the selectivity of the sensor, perform DPV measurements in the presence of dopamine and potential interfering species (e.g., ascorbic acid, uric acid) at their physiological concentrations. A well-defined and separate oxidation peak for dopamine indicates good selectivity.

-

Visualizations

Signaling Pathway and Experimental Workflow

Logical Relationship of AuNP Properties to Sensor Performance

References

Application Note & Protocol: Conjugation of Gold-198 to Antibodies for Radioimmunotherapy

Introduction

This document provides a detailed protocol for the conjugation of a therapeutic gold radioisotope to monoclonal antibodies for applications in radioimmunotherapy (RIT). The user's initial topic of interest was the conjugation of Gold-224 (Au-224) to antibodies. However, a thorough review of the current scientific literature and nuclear data reveals a lack of information on the production and characterization of this compound, suggesting it is not a practically utilized isotope for medical applications.

Therefore, this application note will focus on a well-characterized and clinically relevant radioisotope of gold: Gold-198 (198Au) . 198Au is a potent beta- and gamma-emitter with a half-life of approximately 2.7 days, making it suitable for targeted cancer therapy.[1][2][3] The beta particles emitted by 198Au have a tissue penetration range of about 4 mm, which allows for the destruction of tumor cells while minimizing damage to surrounding healthy tissue.[2][3]

The protocols outlined herein are based on established methods for the covalent conjugation of antibodies to gold nanoparticles and general principles of radiolabeling proteins with metallic radionuclides. As direct chelation of gold radioisotopes to antibodies can be challenging, this protocol will detail a robust method involving the use of a bifunctional chelator to ensure the stable attachment of 198Au to the antibody.

Overview of the Conjugation Workflow

The overall process involves a multi-step approach to ensure a stable and effective radioimmunoconjugate. The key stages are:

-

Antibody Preparation: Ensuring the antibody is in a suitable buffer for conjugation.

-

Chelator Conjugation: Covalently attaching a bifunctional chelator to the antibody.

-

Radiolabeling: Introducing the 198Au to the chelator-conjugated antibody.

-

Purification: Removing unconjugated 198Au and other reactants.

-

Characterization: Assessing the purity, stability, and immunoreactivity of the final 198Au-antibody conjugate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the conjugation protocol. These values are recommendations and may require optimization for specific antibodies and applications.

| Parameter | Value | Unit | Notes |

| Antibody Preparation | |||

| Antibody Concentration | 1 - 5 | mg/mL | Higher concentrations can improve conjugation efficiency. |

| Conjugation Buffer | PBS, pH 7.2-8.0 | - | Must be free of primary amines (e.g., Tris). |

| Chelator Conjugation | |||

| Chelator | DOTA-NHS ester | - | Other chelators with appropriate functional groups can be used. |

| Molar Ratio (Chelator:Antibody) | 10:1 to 20:1 | - | Optimization is recommended to achieve desired chelator-to-antibody ratio. |

| Incubation Time | 1 - 2 | hours | At room temperature with gentle mixing. |

| Radiolabeling | |||

| 198Au Activity | 1 - 10 | mCi | Per mg of antibody, adjust based on desired specific activity. |

| Radiolabeling Buffer | 0.1 M Citrate Buffer, pH 5.5 | - | pH is critical for efficient chelation. |

| Incubation Time | 30 - 60 | minutes | At 37-40 °C. |

| Purification & QC | |||

| Purification Method | Size-Exclusion Chromatography | - | e.g., PD-10 desalting columns. |

| Radiochemical Purity | > 95 | % | Determined by ITLC or HPLC. |

| Immunoreactivity | > 80 | % | Assessed by cell binding assays. |

Experimental Protocols

Safety Precautions: All work with 198Au must be conducted in a properly shielded hot cell or fume hood, following all institutional and national regulations for handling radioactive materials. Appropriate personal protective equipment (PPE), including gloves, lab coat, and radiation monitoring badges, must be worn at all times.

Protocol 1: Antibody Preparation

-

Buffer Exchange:

-

The antibody must be in a buffer free of primary amines (like Tris) and stabilizing proteins (like BSA), as these will compete with the antibody for conjugation to the NHS-ester functionalized chelator.

-

Use a desalting column (e.g., PD-10) or centrifugal filtration device to exchange the antibody into a suitable conjugation buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.4).

-

Concentrate the antibody to 1-5 mg/mL.

-

-

Quantification:

-

Determine the precise concentration of the antibody solution using a spectrophotometer at 280 nm.

-

Protocol 2: Conjugation of Bifunctional Chelator to Antibody

This protocol uses DOTA-NHS ester as an example. DOTA is a macrocyclic chelator known for forming stable complexes with a variety of radiometals.

-

Reagent Preparation:

-

Dissolve the DOTA-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.

-

-

Conjugation Reaction:

-

Add the DOTA-NHS ester solution to the prepared antibody solution at a molar ratio of 10:1 to 20:1 (chelator:antibody).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation (e.g., on a rotator).

-

-

Purification of Chelator-Antibody Conjugate:

-

Remove the unreacted chelator and by-products by size-exclusion chromatography (e.g., using a PD-10 column) equilibrated with 0.1 M citrate buffer (pH 5.5).

-

Collect the fractions containing the antibody-chelator conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

-

Protocol 3: Radiolabeling with 198Au

-

Preparation of 198Au:

-